molecular formula C8H6F2N2O B1530606 5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile CAS No. 1547706-80-8

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile

Cat. No.: B1530606
CAS No.: 1547706-80-8
M. Wt: 184.14 g/mol
InChI Key: YGAOMIAKEGDNGE-UHFFFAOYSA-N
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Description

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is a chemical compound with the molecular formula C8H6F2N2O It is known for its unique structure, which includes a pyridine ring substituted with a difluoroethoxy group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine-5-carbonitrile with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the substitution of the chlorine atom with the difluoroethoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide may be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products would vary depending on the nucleophile used.

    Oxidation: The primary product would be the corresponding pyridine-2-carboxylic acid derivative.

    Reduction: The primary product would be the corresponding amine derivative.

Scientific Research Applications

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

    Industry: It may be used in the production of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The difluoroethoxy group can enhance the compound’s binding affinity and selectivity due to its electron-withdrawing properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethoxybenzene
  • 2,2-Difluoroethoxy-4-methylpyridine
  • 2,2-Difluoroethoxy-3-nitropyridine

Uniqueness

5-(2,2-Difluoroethoxy)pyridine-2-carbonitrile is unique due to the presence of both a difluoroethoxy group and a carbonitrile group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2,2-difluoroethoxy)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-2-1-6(3-11)12-4-7/h1-2,4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAOMIAKEGDNGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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